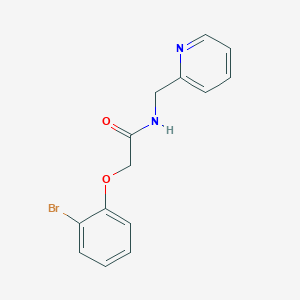![molecular formula C18H19ClN2O2 B1224608 N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide](/img/structure/B1224608.png)
N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide is a member of acetamides.
Scientific Research Applications
Tyrosinase and Melanin Inhibition
N-substituted phenyl butanamides, including derivatives similar to the specified compound, have been researched for their potential as tyrosinase and melanin inhibitors. This is particularly significant in the development of depigmentation drugs. For instance, a study by Raza et al. (2019) found that certain butanamides exhibited high inhibitory potential against Mushroom tyrosinase, with minimal cytotoxicity, suggesting their suitability for depigmentation applications with minimum side effects (Raza et al., 2019).
Synthesis and Pharmacokinetic Studies
The synthesis of N-substituted butanamides has been a topic of interest in pharmacokinetic and metabolism studies. For example, Allen and Giffard (1982) synthesized Progabide, a compound closely related to N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide, for pharmacokinetic studies (Allen & Giffard, 1982).
Dipeptidyl Peptidase IV Inhibitors
Novel derivatives of butanamides have been explored as dipeptidyl peptidase IV (DPP-4) inhibitors, an important category in diabetes management. A study by Nitta et al. (2012) identified certain butanamide derivatives reducing blood glucose excursion in an oral glucose tolerance test (Nitta et al., 2012).
Anticonvulsant Studies
Some butanamide derivatives have been investigated for their anticonvulsant properties. Idris et al. (2011) found that N-Benzyl-3-[(chlorophenyl)amino] propanamides, structurally related to the specified compound, were active in anticonvulsant tests and showed potential for use against generalized seizures (Idris et al., 2011).
Synthesis of Functionalised Ligands
Butanamides have been utilized in the synthesis of functionalised ligands for coordination with metal complexes. Güzel et al. (1997) conducted a study involving N-Phenyl-3-oxo-butanamide, used in dyes and pigment synthesis, which was modified to form ligands coordinating with copper(II) and iron(III) (Güzel et al., 1997).
Lipoxygenase Inhibitors
Butanamide derivatives have been researched for their potential as lipoxygenase inhibitors, important in the development of anti-inflammatory drugs. A study by Aziz‐ur‐Rehman et al. (2016) synthesized N -(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds, showing moderately good activities relative to reference standards (Aziz‐ur‐Rehman et al., 2016).
Antimicrobial Activities
Some butanamide derivatives have shown antimicrobial activities. Kubba and Rahim (2018) synthesized two-amino-4-(4-chlorophenyl) thiazole derivatives exhibiting moderate antibacterial and high antifungal activities (Kubba & Rahim, 2018).
Properties
Molecular Formula |
C18H19ClN2O2 |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-2-4-17(22)20-15-5-3-6-16(12-15)21-18(23)11-13-7-9-14(19)10-8-13/h3,5-10,12H,2,4,11H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
LXGKWTPKXYUJPE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Bromo-2-thiophenyl)-2-[(5-ethoxy-1-methyl-2-benzimidazolyl)thio]ethanone](/img/structure/B1224526.png)
![1-(3,4-Dihydroxyphenyl)-2-[[5-(3-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1224527.png)
![N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1224528.png)
![2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1224530.png)
![(5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1224531.png)
![4-Amino-5-[(4-methylphenyl)-oxomethyl]-2-(prop-2-enylamino)-3-thiophenecarbonitrile](/img/structure/B1224533.png)

![[4-Chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1224536.png)
![2-[2-(1-Naphthalenyloxy)ethylthio]pyrimidine](/img/structure/B1224538.png)

![ethyl 2-[(5Z)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B1224541.png)
![2-[5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1224542.png)
![N-(3-chlorophenyl)-2-[[2-(2-pyridinyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]thio]acetamide](/img/structure/B1224547.png)

